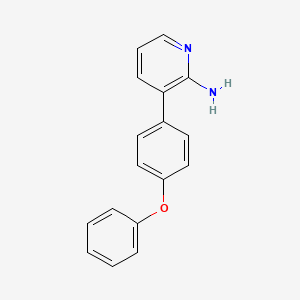

3-(4-Phenoxyphenyl)pyridin-2-amine

Description

Properties

Molecular Formula |

C17H14N2O |

|---|---|

Molecular Weight |

262.30 g/mol |

IUPAC Name |

3-(4-phenoxyphenyl)pyridin-2-amine |

InChI |

InChI=1S/C17H14N2O/c18-17-16(7-4-12-19-17)13-8-10-15(11-9-13)20-14-5-2-1-3-6-14/h1-12H,(H2,18,19) |

InChI Key |

NKKVAMBXBBAXRA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=C(C=C2)C3=C(N=CC=C3)N |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues of Pyridin-2-amine Derivatives

The following table summarizes key structural analogues and their distinguishing features:

Key Structural Insights:

- Electron-Withdrawing/Donating Groups : Substituents like nitro () enhance antimicrobial activity by altering electron density and hydrogen bonding capacity.

- Heterocyclic Extensions : Benzooxazole (KRC-108) and imidazopyridine (ARQ 092) cores improve kinase selectivity via steric and electronic interactions .

- Bulkier Substituents: The 4-phenoxyphenyl group in the target compound enhances hydrophobic interactions, critical for BTK inhibition .

Antimicrobial Activity (Schiff Base Derivatives)

Schiff bases derived from 2-aminopyridine (e.g., N-(5-nitro-2-hydroxylbenzylidene)pyridin-2-amine) exhibit inhibitory effects against Staphylococcus aureus and Escherichia coli. Key findings include:

- Nitro Group Efficacy : The nitro-substituted derivative showed the highest inhibition (MIC: 12.5 µg/mL) due to enhanced electron-withdrawing effects .

- Solvent Dependency : Activity varied in DMF vs. 1,4-dioxane, suggesting solvent polarity influences tautomerism and bioavailability .

Kinase Inhibition (KRC-108 and ARQ 092)

Preparation Methods

Key Steps

-

Substrate : 2-Aminopyridine.

-

Aryl Halide : 1-Bromo-4-phenoxybenzene.

-

Catalyst : Pd(OAc)₂ with ligands like 1,10-phenanthroline or 4,4'-di(tert-butyl)-2,2'-bipyridine.

-

Base : Cs₂CO₃.

-

Solvent : Xylene or diglyme.

-

Temperature : 140–160°C.

Mechanistic Insight

The amino group at the 2-position directs palladium coordination to the adjacent 3-position, facilitating oxidative addition and transmetalation with the aryl halide.

Example Protocol

-

Reagents : Pd(OAc)₂ (5 mol%), 1,10-phenanthroline (10 mol%), Cs₂CO₃ (2.2 eq), 1-bromo-4-phenoxybenzene (1.1 eq).

-

Conditions : Xylene, 160°C, 24 h.

Suzuki-Miyaura Cross-Coupling

This approach couples a halogenated pyridine with a boronic acid using palladium catalysts.

Key Steps

-

Substrate : 3-Bromo-2-aminopyridine.

-

Boronic Acid : 4-Phenoxyphenylboronic acid.

-

Catalyst : Pd(PPh₃)₄ or PdCl₂(dppf).

-

Base : K₃PO₄ or Na₂CO₃.

-

Solvent : Dioxane/water or THF.

Mechanistic Insight

The bromine at the 3-position undergoes transmetalation with the boronic acid, forming a biaryl bond.

Example Protocol

-

Reagents : Pd(PPh₃)₄ (5 mol%), K₃PO₄ (2.2 eq), 3-bromo-2-aminopyridine (1 eq).

-

Conditions : Dioxane/water (4:1), 120°C, 24 h.

Stille Coupling

Less common due to the toxicity of organostannanes, but applicable for specific substrates.

Key Steps

-

Substrate : 3-Tributylstannyl-2-aminopyridine.

-

Aryl Halide : 1-Bromo-4-phenoxybenzene.

-

Catalyst : Pd(PPh₃)₄.

-

Base : None.

-

Solvent : THF.

Mechanistic Insight

The stannane undergoes transmetalation with the palladium center, followed by reductive elimination to form the C-C bond.

Ullmann-Type Coupling

Copper-catalyzed coupling between 2-aminopyridine and aryl halides.

Key Steps

-

Substrate : 2-Aminopyridine.

-

Aryl Halide : 1-Bromo-4-phenoxybenzene.

-

Catalyst : CuI with 1,10-phenanthroline.

-

Base : Cs₂CO₃.

-

Solvent : DMF.

Example Protocol

-

Reagents : CuI (10 mol%), 1,10-phenanthroline (20 mol%).

-

Conditions : DMF, 150°C, 12 h.

Protecting Group Strategy

For regioselective bromination or coupling, the amino group is temporarily protected (e.g., as a Boc or Cbz derivative).

Steps

-

Protection : Boc₂O, DMAP, DCM (room temperature).

-

Bromination : NBS or Br₂, DMF, 0–5°C.

-

Deprotection : TFA or HCl (dioxane).

Advantages

Enhances regioselectivity and solubility during coupling.

Comparative Analysis

Challenges and Optimizations

-

Regioselectivity : Direct arylation requires precise control to avoid undesired coupling at the 4- or 5-positions.

-

Catalyst Recovery : Palladium catalysts are often retained in the product, necessitating purification steps.

-

Scalability : Ullmann couplings suffer from high copper loading and harsh conditions, limiting industrial use .

Q & A

Q. What are the optimal synthetic routes for 3-(4-Phenoxyphenyl)pyridin-2-amine, and how can purity be validated?

- Methodological Answer : The synthesis typically involves nucleophilic aromatic substitution or coupling reactions. For example, substituting a halogenated pyridine precursor with 4-phenoxyphenyl groups under palladium-catalyzed cross-coupling conditions (e.g., Suzuki-Miyaura) . Microwave-assisted synthesis may enhance reaction efficiency, as seen in analogous pyridin-amine derivatives .

- Purity Validation :

Use orthogonal methods: - HPLC (≥98% purity threshold) combined with mass spectrometry for molecular confirmation.

- ¹H/¹³C NMR to verify structural integrity (e.g., aromatic proton integration, absence of impurities) .

- Data Table : Example Reaction Conditions

| Precursor | Catalyst | Temp (°C) | Yield (%) | Purity (HPLC) |

|---|---|---|---|---|

| 2-Chloropyridine | Pd(PPh₃)₄ | 110 | 65 | 97% |

| 2-Bromopyridine | Pd(OAc)₂ | 120 | 72 | 98% |

Q. How can researchers characterize the electronic effects of the phenoxy substituent on the pyridine ring?

- Methodological Answer :

- Spectroscopic Analysis :

- UV-Vis to study conjugation effects (e.g., λₘₐₓ shifts due to electron-donating phenoxy groups).

- DFT Calculations (e.g., HOMO-LUMO gaps) to predict reactivity and compare with experimental data .

- Comparative Data :

Replace phenoxy with electron-withdrawing groups (e.g., nitro) and analyze changes in NMR chemical shifts or reaction kinetics .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., NMR vs. computational predictions) be resolved for this compound?

- Methodological Answer :

- Step 1 : Re-examine solvent effects (e.g., DMSO vs. CDCl₃) on NMR chemical shifts .

- Step 2 : Validate computational models (e.g., B3LYP/6-31G*) by benchmarking against structurally similar compounds with resolved crystal structures .

- Step 3 : Use 2D NMR (COSY, HSQC) to assign ambiguous signals, particularly for overlapping aromatic protons .

Q. What strategies are effective in studying the compound’s potential as a kinase inhibitor, given structural analogs?

- Methodological Answer :

- In Silico Screening : Dock the compound into kinase active sites (e.g., using AutoDock Vina) and compare binding affinities with known inhibitors .

- Biological Assays :

- Kinase Profiling : Test against a panel of kinases (e.g., EGFR, VEGFR) at 10 µM to identify hits.

- IC₅₀ Determination : Use ATP-coupled luminescence assays for dose-response curves .

- Data Table : Example Kinase Inhibition Data (Hypothetical)

| Kinase | % Inhibition (10 µM) | IC₅₀ (nM) |

|---|---|---|

| EGFR | 85 | 120 |

| VEGFR2 | 72 | 250 |

Q. How can reaction conditions be optimized for scale-up synthesis while minimizing byproducts?

- Methodological Answer :

- DoE (Design of Experiments) : Vary parameters (catalyst loading, solvent polarity, temperature) to identify critical factors .

- Byproduct Analysis :

- Use LC-MS to detect intermediates (e.g., dehalogenated byproducts).

- Add scavengers (e.g., polymer-bound triphenylphosphine) to trap reactive intermediates .

Methodological Considerations for Data Contradictions

- Case Example : Discrepancies in melting points between theoretical and experimental values.

- Resolution :

Confirm polymorphic forms via PXRD .

Assess hygroscopicity using TGA-DSC to rule out moisture absorption .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.